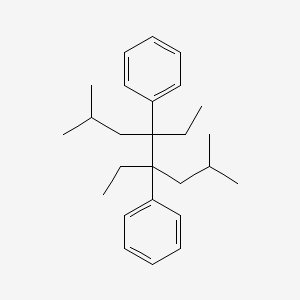
1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a central octane chain substituted with ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Octane Chain: The octane chain can be synthesized through a series of alkylation reactions. Starting with a suitable octane precursor, ethyl and methyl groups are introduced using reagents such as ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Coupling with Benzene Rings: The synthesized octane chain is then coupled with benzene rings through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the attachment of the benzene rings to the octane chain.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diphenylmethane
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diethylbenzene
Uniqueness
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is unique due to its specific substitution pattern on the octane chain and the presence of two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
824401-15-2 |
|---|---|
Molekularformel |
C26H38 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
(4,5-diethyl-2,7-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C26H38/c1-7-25(19-21(3)4,23-15-11-9-12-16-23)26(8-2,20-22(5)6)24-17-13-10-14-18-24/h9-18,21-22H,7-8,19-20H2,1-6H3 |
InChI-Schlüssel |
GILLFUTZHTYPKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)(C1=CC=CC=C1)C(CC)(CC(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




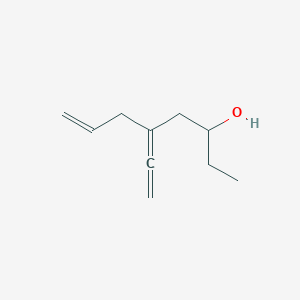
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
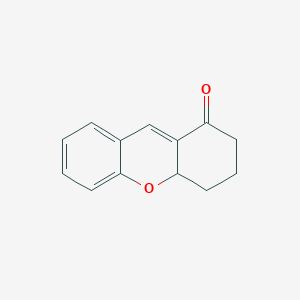


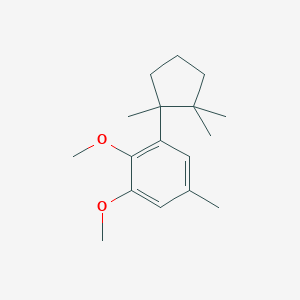


![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
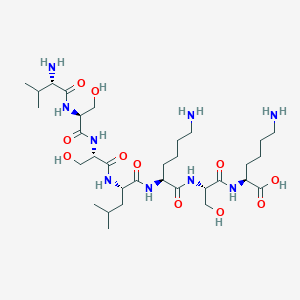

![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
